molecular formula C19H24N2O5S B6025134 methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate

methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate

Cat. No. B6025134
M. Wt: 392.5 g/mol
InChI Key: CXSMZDDYVYRPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is used in various laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate involves its ability to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase. The compound also acts as an antioxidant, preventing the formation of reactive oxygen species that can damage cells and contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function, reduce oxidative stress, and inhibit the growth of cancer cells. The compound has also been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate in laboratory experiments include its synthetic nature, high purity, and well-defined chemical structure. The compound is also relatively stable and can be easily synthesized in large quantities. However, the limitations of using the compound include its high cost and potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate. One potential area of research is the development of more efficient synthesis methods that can reduce the cost and increase the yield of the compound. Another area of research is the investigation of the compound's potential therapeutic applications in the treatment of other diseases, such as cancer and inflammation. Finally, further studies are needed to elucidate the compound's mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate involves the reaction of 3,4-dimethylphenol, isoxazole-5-carboxylic acid, and methionine methyl ester hydrochloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound, which can be purified using various chromatographic techniques.

Scientific Research Applications

Methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate has been extensively studied in scientific research for its potential applications in various fields. It has been used in studies related to neuroscience, cancer research, and drug discovery. The compound has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by inhibiting the activity of enzymes that contribute to the formation of amyloid plaques and neurofibrillary tangles.

properties

IUPAC Name

methyl 2-[[5-[(3,4-dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]amino]-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-12-5-6-14(9-13(12)2)25-11-15-10-17(21-26-15)18(22)20-16(7-8-27-4)19(23)24-3/h5-6,9-10,16H,7-8,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSMZDDYVYRPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC(=NO2)C(=O)NC(CCSC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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